Molecular Weight and Lipophilicity Differentiation Against the 5-Methyl Analog (CAS 210159-05-0)
The target compound possesses a molecular weight of 231.26 g/mol (C₁₂H₁₃N₃O₂), which is 14.03 g/mol higher than the 5-methyl analog (5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, CAS 210159-05-0, MW 217.23 g/mol, C₁₁H₁₁N₃O₂) due to the replacement of a methyl with an ethyl group at the 5-position . This increase in aliphatic chain length elevates the calculated logP (cLogP) by approximately 0.5–0.7 units, enhancing membrane permeability potential while retaining the carboxylic acid functionality required for amide coupling or salt formation. The higher molecular weight also shifts the compound further into the favorable区域 of the 'rule of five' chemical space for fragment-based drug discovery.
| Evidence Dimension | Molecular weight and calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW 231.26 g/mol; cLogP estimated 2.1–2.5 |
| Comparator Or Baseline | 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 210159-05-0), MW 217.23 g/mol; cLogP estimated 1.6–2.0 |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔcLogP ≈ +0.5 to +0.7 |
| Conditions | Calculated using standard in silico prediction tools (e.g., ChemAxon, ALOGPS); experimental logP not available |
Why This Matters
The incremental lipophilicity gain of ~0.5 log units can significantly improve passive membrane diffusion for intracellular target engagement, a critical parameter for fragment-based lead optimization where the 5-methyl analog may fall below the optimal lipophilicity threshold.
